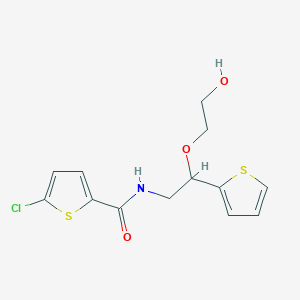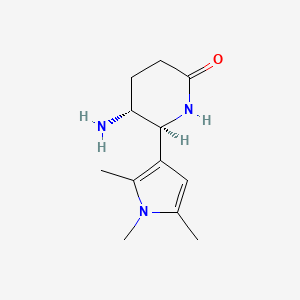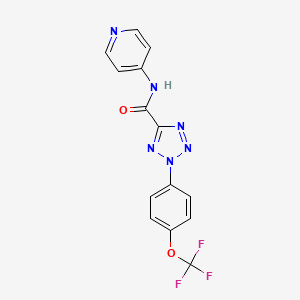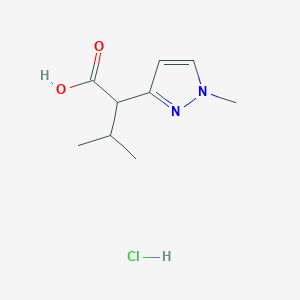
3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds, α-Methyl-β-(3-methylpyrazol-1-yl)-and α-methyl-β-(5-methylpyrazol-1-yl)propionic acids, was achieved by the reaction of 3(5)-methylpyrazole with methyl methacrylate. This was followed by the separation of the resulting isomeric esters and their hydrolysis .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Research on the synthesis and antimicrobial activity of N-Substituted-β-amino Acid Derivatives, including compounds with structural motifs similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, has shown potential applications in developing new antimicrobial agents. These compounds exhibit good antimicrobial activity against various bacteria and fungi, highlighting the possibility of using similar compounds in the development of new drugs or preservatives (Mickevičienė et al., 2015).
Kinetics and Products of Reactions with OH Radicals
Studies on the kinetics and products of reactions of organic compounds with OH radicals provide insights into environmental and atmospheric chemistry. Such research helps understand the degradation pathways and environmental fate of volatile organic compounds, including those structurally related to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Aschmann et al., 2011).
Oxidation Reactions and Catalysis
The study of additives like pyrazine and pyrazole derivatives in oxidation reactions offers insights into catalysis and organic synthesis. These findings can guide the development of more efficient catalytic processes and the synthesis of complex organic molecules, including those similar to 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (de Araújo et al., 2020).
Combustion Kinetics
Research on the combustion kinetics of butanol isomers contributes to understanding the combustion chemistry of alcohols, which has implications for fuel science and the development of biofuels. Insights from these studies could inform the design and optimization of combustion processes for fuels containing compounds like 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid (Sarathy et al., 2012).
Antimicrobial Heterocyclic Compounds
The synthesis and evaluation of antimicrobial activities of heterocyclic compounds, including indole, triazole, pyrazole, and pyrazolo[1,5-a]pyrimidine derivatives, demonstrate the potential for discovering new antimicrobial agents. This research could guide the development of compounds with specific functionalities, such as those found in 3-Methyl-2-(1-methylpyrazol-3-yl)butanoic acid, for use in medical and agricultural applications (Behbehani et al., 2011).
Propriétés
IUPAC Name |
3-methyl-2-(1-methylpyrazol-3-yl)butanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6(2)8(9(12)13)7-4-5-11(3)10-7;/h4-6,8H,1-3H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDOVAOYEOSKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN(C=C1)C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)



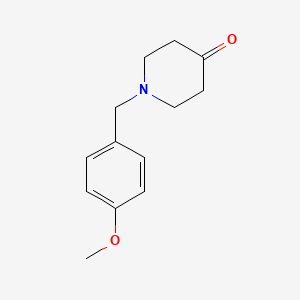
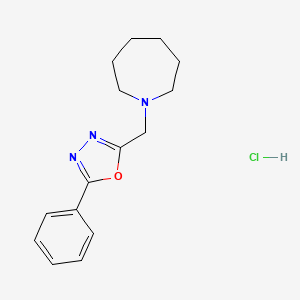


![2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride](/img/structure/B2743307.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(5-methyl-1,2-oxazole-3-carbonyl)azetidine-3-carboxamide](/img/structure/B2743310.png)
